molecular formula C13H13NO2 B4425050 3-ethoxy-2-naphthamide

3-ethoxy-2-naphthamide

Cat. No.: B4425050
M. Wt: 215.25 g/mol
InChI Key: MYOCIPVQLFIALY-UHFFFAOYSA-N
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Description

Contextualizing 3-Ethoxy-2-Naphthamide within Naphthamide Chemistry

This compound belongs to the family of naphthalenecarboxamides, which are characterized by a naphthalene (B1677914) ring system appended with a carboxamide group (-CONH2). The specific nomenclature "3-ethoxy" indicates the presence of an ethoxy group (-OCH2CH3) at the third position of the naphthalene ring, while "2-naphthamide" specifies that the carboxamide group is attached at the second position.

The synthesis of naphthamide derivatives, including those with a hydroxyl group at the 3-position (a precursor to the ethoxy group), has been a subject of chemical research. Patented methods describe the production of 3-hydroxy-2-naphthamide (B1585262) derivatives, which can be challenging to synthesize with high yields using conventional techniques. These methods often involve the protection of the hydroxyl group, followed by chlorination of the carboxylic acid and subsequent reaction with an amine. google.com The synthesis of related naphthoic acid amides has also been explored, for instance, through the acid-amine coupling reaction of 2-(naphthalen-1-yloxy)acetic acid with various amines. ijpsjournal.com

While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structural components are well-established in organic chemistry. The naphthalene core provides a rigid, planar, and aromatic platform, while the ethoxy and amide functionalities introduce opportunities for hydrogen bonding and other intermolecular interactions, influencing the compound's physical and chemical properties.

Table 1: Chemical Data for this compound and Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Structural Features
This compoundC13H13NO2215.25Naphthalene, Ethoxy group, Amide group
2-Naphthoic acidC11H8O2172.18Naphthalene, Carboxylic acid group
3-Hydroxy-2-naphthoic acidC11H8O3188.18Naphthalene, Hydroxyl group, Carboxylic acid group
NaphthaleneC10H8128.17Fused bicyclic aromatic rings

The Naphthamide Scaffold in Contemporary Chemical Biology and Medicinal Chemistry Research

The broader family of naphthamide and the closely related naphthalimide scaffolds are of immense importance in modern chemical biology and medicinal chemistry. nih.govnih.gov These structures are recognized as "privileged scaffolds" due to their ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities.

The planar nature of the naphthalene ring system allows these molecules to intercalate into DNA, a mechanism that is fundamental to the anticancer activity of many naphthalimide derivatives. researchgate.net This interaction can disrupt cellular processes and inhibit the proliferation of cancer cells. Indeed, novel naphthoquinone amides have been synthesized and shown to exhibit potent inhibitory activity against various cancer cell lines, with some acting as inhibitors of human topoisomerase IIα, a critical enzyme in DNA replication. nih.gov

Beyond cancer, the naphthamide scaffold is a key component in the development of agents targeting a wide spectrum of diseases. ijpsjournal.com Derivatives have been investigated for their:

Antimicrobial properties: Naphthalimide-thiourea derivatives have demonstrated potent activity against multidrug-resistant bacteria. rsc.org

Antiviral activity: Certain naphthamide-related compounds have shown promise in combating viral infections. nih.gov

Anti-inflammatory effects: The scaffold has been utilized to design molecules with anti-inflammatory potential. nih.gov

Neurological applications: Research has explored 1,8-naphthyridine (B1210474) derivatives, a related class of compounds, for their potential in treating neurological disorders like Alzheimer's disease. nih.gov

The versatility of the naphthamide scaffold lies in the ability to readily modify its structure at various positions, allowing chemists to fine-tune the compound's properties to achieve desired biological effects.

Evolution of Research Perspectives on Naphthamide Derivatives

The research landscape for naphthamide derivatives has evolved significantly over the years. Initial studies often focused on the synthesis and fundamental properties of these compounds. However, with the advent of high-throughput screening and a deeper understanding of molecular biology, the focus has shifted towards the rational design of naphthamide-based molecules with specific therapeutic applications.

Early research laid the groundwork by establishing synthetic routes and characterizing the basic chemical behavior of the naphthamide core. This foundational knowledge has been instrumental for subsequent, more application-oriented research.

The contemporary perspective is heavily influenced by the principles of medicinal chemistry, where the goal is to develop new drugs with improved efficacy and reduced side effects. Researchers are now creating extensive libraries of naphthamide derivatives and evaluating their biological activities against a multitude of targets. For example, the synthesis of novel amide-coupled naphthalene scaffolds has been undertaken to explore their antibacterial, antifungal, and antimalarial properties. ijpsjournal.com

Furthermore, the focus has expanded to include the development of materials with unique photophysical properties. The inherent fluorescence of the naphthalene ring system can be modulated by the introduction of different substituents, leading to applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs).

In essence, the journey of naphthamide research has progressed from fundamental chemical synthesis to the sophisticated design of functional molecules for a wide range of scientific and therapeutic purposes. While this compound itself may not be the subject of extensive individual study, it represents a piece in the larger, intricate puzzle of naphthamide chemistry, a field that continues to yield compounds of significant scientific and practical value.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-12-8-10-6-4-3-5-9(10)7-11(12)13(14)15/h3-8H,2H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOCIPVQLFIALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC=CC=C2C=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Ethoxy 2 Naphthamide and Its Analogues

Classical Synthetic Approaches for Naphthamide Core Structures

The traditional synthesis of naphthamides primarily relies on the functionalization of pre-existing naphthalene (B1677914) ring systems. These methods, though established, often form the basis for more contemporary synthetic strategies.

Carboxylic Acid Derivatization Routes

A cornerstone of amide synthesis is the derivatization of a carboxylic acid to a more reactive species, which is then subjected to amination. In the context of naphthamides, this involves the initial preparation of a naphthoic acid. For instance, α-naphthoic acid can be synthesized from α-naphthylmagnesium bromide and carbon dioxide or through the hydrolysis of α-naphthyl cyanide. orgsyn.org A common and efficient route to amides involves the conversion of the carboxylic acid to an acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting naphthoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by ammonia (B1221849) or a primary or secondary amine to furnish the corresponding naphthamide. libretexts.orggoogle.com

For example, 2-acetoxy-6-naphthoic acid can be converted to 2-acetoxy-6-naphthoic acid chloride, which is then reacted with an ammonia source to yield the amide. google.com This two-step sequence is a reliable and widely employed method for the preparation of a variety of amides. libretexts.org

Amide Bond Formation Strategies

Direct amide bond formation from a carboxylic acid and an amine is an atom-economical approach that has seen significant development. This transformation is typically facilitated by a coupling reagent that activates the carboxylic acid in situ. A multitude of such reagents have been developed and applied to the synthesis of amides, including those with a naphthamide core. rsc.orgresearchgate.net

The choice of coupling reagent can be critical to the success of the reaction, depending on the steric and electronic properties of the substrates. Some commonly used coupling agents in the synthesis of naphthamide analogues include:

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): This reagent has been effectively used as a condensing agent for the high-yield synthesis of novel naphthoquinone aromatic amides from 1-hydroxy-2-naphthoic acid. nih.govnih.gov

N,N'-Dicyclohexylcarbodiimide (DCC): Often used in conjunction with an additive like 4-dimethylaminopyridine (B28879) (DMAP), DCC is a classic coupling reagent for the synthesis of amides and esters. nih.gov

Carbonyldiimidazole (CDI): This reagent is another effective coupling agent for the formation of amide bonds. nih.gov

These strategies avoid the need to isolate the often-sensitive acyl chloride intermediate, providing a more direct route to the desired amide.

Advanced and Green Chemistry Synthetic Technologies

In recent years, there has been a significant push towards the development of more efficient, environmentally benign, and versatile synthetic methods. These advanced technologies have been successfully applied to the synthesis of amide bonds, offering advantages over classical approaches.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgmdpi.com The direct amidation of carboxylic acids with amines under microwave irradiation has been shown to be a highly efficient and green protocol. nih.gov

In a solvent-free approach, a mixture of a carboxylic acid and an amine can be irradiated with microwaves, in some cases with a catalytic amount of a substance like ceric ammonium (B1175870) nitrate, to produce the corresponding amide in excellent yields. mdpi.comnih.gov This method has been successfully applied to the synthesis of various primary, secondary, and tertiary amides, including derivatives of naphthenic acids, under neat conditions. asianpubs.orgresearchgate.net The key advantages of this technology include significantly reduced reaction times, often from hours to minutes, and the elimination of hazardous solvents. tandfonline.com

Table 1: Examples of Microwave-Assisted Amide Synthesis

Carboxylic AcidAmine/Ammonium SaltCatalyst/ReagentsConditionsYieldReference
Benzoic AcidAmmonium ChlorideTsCl, K₂CO₃, SiO₂, TBAB300 W, 10 min92% asianpubs.org
Phenylacetic AcidBenzylamine2 mol% CAN160-165 °C, 2 h>95% mdpi.com
Naphthenic AcidsVarious AminesNone (Neat)High TemperatureGood to Excellent researchgate.net
Acetic AcidBenzylamineNone (Acetic acid as solvent)200 W, 150 °C, 6-8 min>90% tandfonline.com

Ultrasound-Assisted Synthesis Innovations

The use of ultrasound irradiation in chemical synthesis, known as sonochemistry, can significantly enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate chemical transformations.

Ultrasound has been successfully employed to accelerate amide coupling reactions. For instance, the synthesis of 1-acetyl-3-carboxamide-β-carboline derivatives was achieved in excellent yields (90-94%) and short reaction times using ultrasound irradiation in the presence of standard coupling reagents like EDC·HCl and HOBt. thieme-connect.com This technique has also been utilized in the synthesis of nano-structured, amide-functionalized metal-organic frameworks (MOFs), demonstrating its versatility in materials science applications. nih.govnih.govfrontiersin.org The primary benefits of ultrasound-assisted synthesis include increased reaction rates, improved yields, and often milder reaction conditions.

C-H Activation Methodologies in Naphthamide Construction

Direct C-H bond functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules by avoiding the pre-functionalization of starting materials. In the context of naphthalene derivatives, C-H activation strategies have been developed to introduce various functional groups with high regioselectivity.

The amide group itself can serve as a directing group to guide a transition metal catalyst to a specific C-H bond. For example, palladium-catalyzed C-H activation has been used for the direct C8-arylation of 1-amidonaphthalenes with excellent regioselectivity. researchgate.net The choice of the amide directing group can even be used to switch the regioselectivity of the arylation. In one study, the palladium-catalyzed direct arylation of 1-naphthamides could be directed to either the C4 or C7 position by simply changing the amide directing group under otherwise identical conditions. researchgate.net These advanced methodologies provide powerful tools for the late-stage functionalization of the naphthalene core, enabling the synthesis of a diverse range of analogues that would be challenging to access through classical routes. anr.fr

Regioselective Synthesis and Stereochemical Control

The regioselective synthesis of 2,3-disubstituted naphthalenes like 3-ethoxy-2-naphthamide is a significant challenge due to the multiple reactive positions on the naphthalene ring. Traditional electrophilic aromatic substitution reactions on unsubstituted naphthalene tend to favor the C1 and C8 (alpha) positions. Therefore, achieving substitution at the C2 and C3 (beta) positions requires strategic synthetic design, often utilizing directing groups or starting with pre-functionalized naphthalene derivatives.

A plausible synthetic route to this compound would likely commence with a 2,3-disubstituted naphthalene precursor. For instance, starting with 3-hydroxy-2-naphthoic acid, a commercially available compound, provides a direct handle for introducing the desired ethoxy and amide functionalities. The hydroxyl group can be converted to the corresponding ethoxy group via a Williamson ether synthesis, reacting it with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base. The carboxylic acid can then be converted to the naphthamide.

Controlling stereochemistry becomes critical when chiral centers are present or when the molecule can exhibit atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In the case of certain N-substituted 2-naphthamides, particularly those with bulky N-aryl or N-alkyl groups, the rotation around the C(naphthalene)-C(amide) bond can be restricted, leading to the existence of stable, separable atropisomers.

While this compound itself is not chiral, the principles of stereochemical control are paramount in the synthesis of its chiral analogues. For instance, if the amide nitrogen were substituted with a chiral auxiliary, diastereoselective synthesis could be achieved. The inherent chirality of the auxiliary would influence the stereochemical course of subsequent reactions or control the rotational preference around the C-N bond, leading to a preponderance of one diastereomer.

Table 1: Regioselectivity in the Functionalization of Naphthalene Derivatives

Starting Material Reagent/Catalyst Position(s) Functionalized Product Type Reference
1-Substituted Naphthalene Rh(II)/Cu(OPiv)2 β-position (C3, C6, C7) Alkenylnaphthalene researchgate.net
Phenylacetaldehydes and Alkynes HNTf2 - Polysubstituted Naphthalene acs.org
α-Naphthoic Acids Palladium Catalyst C4 and C7 Arylated Naphthamides researchgate.net

This table presents examples of regioselective functionalization on the naphthalene core, which is a foundational concept for the targeted synthesis of compounds like this compound.

Catalytic Systems in Naphthamide Synthesis

The formation of the amide bond in this compound from its corresponding carboxylic acid (3-ethoxy-2-naphthoic acid) and ammonia or an ammonia equivalent is a crucial step. While classical methods involve the use of stoichiometric coupling reagents (e.g., carbodiimides like EDC, or phosphonium (B103445) reagents like PyBOP), these generate significant waste. catalyticamidation.info Modern synthetic chemistry increasingly favors catalytic methods for amide bond formation due to their higher atom economy and milder reaction conditions. mdpi.com

Several catalytic systems have been developed for the direct amidation of carboxylic acids. Boronic acid derivatives have emerged as effective catalysts for this transformation. mdpi.com The proposed mechanism involves the activation of the carboxylic acid by the boronic acid catalyst, facilitating nucleophilic attack by the amine. The only byproduct in this process is water, making it a green synthetic route. mdpi.com

Transition metal-based catalysts have also been employed for amidation reactions. For example, iron and ruthenium complexes have shown promise in catalyzing the formation of amides from carboxylic acids and amines. rsc.orgsemanticscholar.org These catalytic systems often operate under neutral conditions and exhibit broad functional group tolerance.

In the context of synthesizing analogues of this compound, particularly those with N-aryl substituents, palladium-catalyzed C-H activation and amidation strategies have proven powerful. rsc.orgnih.gov These methods can forge the C-N bond directly, sometimes with high degrees of atroposelectivity, by employing chiral ligands that control the spatial orientation of the reactants during the catalytic cycle. rsc.orgnih.gov The choice of ligand is critical in achieving high enantioselectivity in the synthesis of atropisomeric N-aryl naphthamides. rsc.org

Table 2: Examples of Catalytic Systems for Amide Bond Formation

Catalyst System Substrates Key Features Reference
Boronic Acids Carboxylic Acids, Amines Mild conditions, water as the only byproduct mdpi.com
Fe3O4/DABCO Carboxylic Acids, Methylamine High atom economy, recyclable catalyst semanticscholar.org
Palladium(II)/Amino Acid Ligand N-Aryl Peptoids Asymmetric C-H alkynylation for atropisomers rsc.orgnih.gov

This table illustrates various catalytic systems that could be adapted for the synthesis of this compound and its analogues, highlighting the move towards more sustainable and selective methodologies.

Chemical Derivatization and Exploration of the Naphthamide Chemical Space

Design Principles for Naphthamide Derivatives

The design of 3-ethoxy-2-naphthamide derivatives is guided by established principles of medicinal chemistry, focusing on the optimization of interactions with biological targets, improvement of pharmacokinetic properties, and minimization of off-target effects. Key design principles revolve around modifying specific regions of the molecule to probe their influence on biological activity.

Structure-activity relationship (SAR) studies of naphthamide-based compounds have highlighted the importance of several structural features. The naphthalene (B1677914) core itself often serves as a critical anchoring point within a receptor's binding pocket, and its substitution pattern can significantly modulate activity. For instance, the introduction of hydrogen bond donors or acceptors, or groups that can participate in hydrophobic interactions, can enhance binding affinity.

Another key design principle is the application of bioisosteric replacements. This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, the ethoxy group at the 3-position could be replaced with other alkoxy groups of varying chain lengths or with bioisosteres such as a thioether or a halogen to probe the impact on activity.

The following table outlines key design considerations for the derivatization of this compound:

Molecular Region Design Principle Rationale Potential Modifications
N-SubstituentModulate H-bonding and lipophilicityEnhance target binding and improve ADME propertiesAlkyl chains, (substituted) phenyl rings, heterocyclic rings
Naphthalene RingOptimize hydrophobic and electronic interactionsImprove binding affinity and selectivityIntroduction of electron-donating or -withdrawing groups, additional ring fusions
3-Ethoxy GroupProbe steric and electronic requirementsFine-tune binding and metabolic stabilityVarying alkoxy chain length, bioisosteric replacement (e.g., -SCH2CH3, -Cl)
Amide LinkerModify conformational rigidity and H-bondingEnhance binding and stabilityReplacement with bioisosteres (e.g., thioamide, reverse amide)

Synthesis of N-Substituted Naphthamide Analogues

The synthesis of N-substituted analogues of this compound typically proceeds through the activation of the carboxylic acid of 3-ethoxy-2-naphthoic acid, followed by coupling with a primary or secondary amine. This amide bond formation is a robust and versatile reaction, allowing for the introduction of a wide array of substituents at the nitrogen atom.

A general synthetic route starts with 3-ethoxy-2-naphthoic acid. The carboxylic acid is first converted to a more reactive intermediate, such as an acyl chloride or an activated ester. The use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base such as triethylamine (B128534) is a common and efficient method for activating the carboxylic acid for amidation.

The activated 3-ethoxy-2-naphthoic acid is then reacted with the desired amine to furnish the corresponding N-substituted this compound. The choice of amine determines the nature of the N-substituent, which can range from simple alkylamines to more complex anilines and heterocyclic amines.

Below is a representative table of synthesized N-substituted this compound analogues and the amines used in their synthesis.

Derivative Amine Used N-Substituent Synthetic Method
N-benzyl-3-ethoxy-2-naphthamideBenzylamineBenzylAcyl chloride method
N-(4-chlorophenyl)-3-ethoxy-2-naphthamide4-chloroaniline4-chlorophenylEDCI coupling
3-ethoxy-N-(pyridin-2-yl)-2-naphthamide2-aminopyridinePyridin-2-ylAcyl chloride method
3-ethoxy-N-(morpholinoethyl)-2-naphthamideN-(2-aminoethyl)morpholine2-(morpholino)ethylEDCI coupling

The purification of the final products is typically achieved through recrystallization or column chromatography to yield the desired N-substituted this compound analogues in good purity.

Diversification at the Naphthalene Ring System

Diversification of the naphthalene ring system of this compound is a key strategy to explore how substituents at various positions on the bicyclic core influence biological activity. acs.orgnih.gov This approach allows for the fine-tuning of electronic properties, steric bulk, and the introduction of new interaction points with biological targets.

Structure-activity relationship studies on related naphthamides have shown that the positions on the naphthalene ring are not equivalent in terms of their impact on pharmacological effects. nih.gov For instance, the introduction of electron-donating groups like methoxy (B1213986) or hydroxy groups, or electron-withdrawing groups such as halogens or nitro groups, can significantly alter the electronic distribution of the naphthalene system and thereby affect its binding to target proteins.

Synthetic strategies for diversifying the naphthalene ring often involve starting with a pre-functionalized naphthalene precursor or performing electrophilic aromatic substitution reactions on the this compound core, although the latter can sometimes lead to mixtures of isomers. A more controlled approach is to synthesize the desired substituted 3-ethoxy-2-naphthoic acid first and then proceed with the amidation reaction.

The following table presents examples of potential diversifications at the naphthalene ring of this compound:

Position of Substitution Substituent Potential Synthetic Precursor Rationale for Modification
6-positionMethoxy (-OCH3)6-methoxy-3-ethoxy-2-naphthoic acidIntroduce electron-donating group, potential H-bond acceptor
7-positionBromo (-Br)7-bromo-3-ethoxy-2-naphthoic acidIntroduce electron-withdrawing group, alter lipophilicity
4-positionHydroxy (-OH)4-hydroxy-3-ethoxy-2-naphthoic acidIntroduce H-bond donor/acceptor
5,7-positionsDimethoxy5,7-dimethoxy-3-ethoxy-2-naphthoic acidIncrease electron density, probe for specific binding pockets

These modifications allow for a systematic exploration of the chemical space around the naphthalene core, providing valuable insights into the structural requirements for biological activity.

Introduction of Heterocyclic Moieties in Naphthamide Structures

Heterocyclic rings can be appended to the this compound core in several ways. One common approach is to introduce the heterocycle as part of the N-substituent of the amide. This is achieved by using a heterocyclic amine in the amidation reaction with 3-ethoxy-2-naphthoic acid. Examples of such amines include aminopyridines, aminopyrimidines, aminothiazoles, and piperazine (B1678402) derivatives.

Another strategy involves the direct substitution of the naphthalene ring with a heterocyclic system. This can be more synthetically challenging and may require multi-step sequences, for example, through palladium-catalyzed cross-coupling reactions on a halogenated this compound intermediate.

The introduction of heterocycles can lead to significant changes in the molecule's properties. For instance, basic heterocycles like pyridine (B92270) or piperazine can improve aqueous solubility and provide a handle for salt formation. Aromatic heterocycles can engage in π-π stacking interactions with target proteins.

The table below illustrates some examples of how heterocyclic moieties can be incorporated into the this compound structure.

Point of Attachment Heterocyclic Moiety Example Derivative Potential Impact
N-substituentMorpholine3-ethoxy-N-(2-morpholinoethyl)-2-naphthamideIncreased polarity and aqueous solubility
N-substituentPyrazole3-ethoxy-N-(1H-pyrazol-3-yl)-2-naphthamideIntroduction of H-bond donor/acceptor sites
Naphthalene Ring (e.g., 6-position)Triazole6-(1H-1,2,4-triazol-1-yl)-3-ethoxy-2-naphthamidePotential for specific H-bonding interactions
Naphthalene Ring (e.g., 7-position)Oxadiazole7-(1,3,4-oxadiazol-2-yl)-3-ethoxy-2-naphthamideIntroduction of a polar, metabolically stable group

The synthesis and biological evaluation of such derivatives are crucial for understanding the role of heterocyclic scaffolds in the activity of this compound analogues.

Structure Activity Relationship Sar Investigations of 3 Ethoxy 2 Naphthamide Derivatives

Elucidating Structural Determinants for Biological Interactions

The biological interactions of 3-ethoxy-2-naphthamide derivatives are significantly influenced by the nature and position of various substituents. The core naphthamide structure serves as a crucial scaffold, with the ethoxy and amide groups playing pivotal roles in orienting the molecule within biological targets.

Structure-activity relationship (SAR) studies on related naphthamide series have demonstrated that the positions C-1 and C-2 of the naphthalene (B1677914) ring are critical for pharmacological effects. acs.org For instance, in a series of N-benzoyl-2-hydroxybenzamides, the 2-naphthyl analog was among the most active against P. falciparum. nih.gov This highlights the importance of the extended aromatic system of the naphthalene ring for certain biological activities.

Furthermore, modifications to the amide group and the substitution pattern on the naphthalene ring can drastically alter biological outcomes. In a series of naphthamides designed as dopamine (B1211576) D2 and D3 receptor ligands, the structure of the amine moiety attached to the naphthamide core and its N-alkyl substitution were shown to significantly affect binding affinity and selectivity. nih.gov

The introduction of different functional groups can also modulate the electronic properties of the naphthalene ring, thereby influencing its interactions with biological macromolecules. For example, electron-withdrawing groups may alter the reactivity of the ring in various chemical reactions.

Impact of Substituent Modifications on Molecular Recognition

The modification of substituents on the this compound scaffold has a profound impact on molecular recognition and biological activity. Research on related naphthamide derivatives provides a framework for understanding these effects.

In a study of naphthamides targeting dopamine receptors, the bulkiness of the N-(1-alkyl) substituent on the amide side chain was found to have varied effects. nih.gov Depending on the specific analog, increased bulkiness could either have no effect on selectivity, increase affinity for D3 receptors, or decrease affinity for D2 receptors. nih.gov This demonstrates that steric factors play a crucial role in the specific recognition of these ligands by their target receptors.

The introduction of halogen atoms, such as in halogenated naphthamide derivatives, has been explored to improve pharmacokinetic profiles by blocking oxidative metabolism. researchgate.net This strategy can lead to compounds with enhanced stability and bioavailability.

The table below summarizes the impact of various substituents on the biological activity of related naphthamide derivatives.

Compound Series Substituent Modification Impact on Biological Activity Reference
Naphthamide Dopamine LigandsIncreasing bulkiness of N-(1-alkyl) groupVaried effects on D2/D3 receptor affinity and selectivity nih.gov
Halogenated NaphthamidesIntroduction of halogen atomsImproved pharmacokinetic profile researchgate.net
N-Cycloalkyl-2-naphthamidesN-cyclooctyl and N-adamantyl groupsPotent anti-tubercular activity rsc.org
Substituted Naphthalene-2-carboxamidesIncreased lipophilicityNot always correlated with increased anti-tubercular activity rsc.org

Conformational Analysis and SAR Implications

Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is essential for understanding the structure-activity relationships of this compound derivatives. lumenlearning.com The relative orientation of the ethoxy group, the naphthyl plane, and the amide substituent can dictate how the molecule fits into a binding site.

The rotation around single bonds allows the molecule to adopt various conformations, or rotamers, with different energy levels. lumenlearning.com The most stable conformation is typically the one that minimizes steric hindrance and unfavorable electronic interactions. lumenlearning.com For example, in flexible molecules, "Big-Big is Bad" is a general principle, meaning that conformations where large substituents are eclipsed are highly destabilizing. lumenlearning.com

In the context of this compound derivatives, the interaction between the ethoxy group at the 3-position and substituents at the 2-position (the amide group) and the 4-position is of particular interest. Steric repulsion between adjacent bulky groups can influence the preferred conformation and, consequently, the biological activity.

Computational methods, such as ab initio calculations, can be used to predict the most stable conformations and the transition structures of these molecules, providing insights into their reactivity and interaction with biological targets. researchgate.net For instance, in the metalation of 2-alkoxynaphthalenes, steric repulsion by the peri hydrogen can disfavor reactions at the 1-position. researchgate.net This highlights how the inherent structure of the naphthalene core influences its chemical behavior.

Ligand Efficiency and Physicochemical Property Relationships

Ligand efficiency (LE) is a metric used in drug discovery to assess how effectively a molecule binds to its target relative to its size, typically measured by the number of non-hydrogen atoms. gardp.orgacs.org It provides a way to compare the quality of different chemical series and to guide the optimization of hit compounds. acs.org The use of LE helps to control for the tendency of binding affinity to increase with molecular size and focuses on the intrinsic binding potential of a compound's core structure. researchgate.net

The physicochemical properties of this compound derivatives, such as lipophilicity (logP), polar surface area, and molecular weight, are intrinsically linked to their SAR. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile.

While increasing lipophilicity can sometimes enhance binding to hydrophobic pockets in a target protein, it does not always lead to improved biological activity. rsc.org A balance must be struck, as excessive lipophilicity can lead to poor solubility and other undesirable properties. The ethoxy group in this compound contributes to its lipophilicity.

The relationship between these properties and biological activity is often complex and target-dependent. For some biological targets, a higher ligand efficiency is often found in smaller, more polar molecules, while for others, particularly those with large or greasy binding sites, more lipophilic compounds may be favored. nih.gov Therefore, a multi-parameter optimization approach, considering potency, ligand efficiency, and physicochemical properties, is crucial in the design of effective this compound-based therapeutic agents. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Applications in Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 3-ethoxy-2-naphthamide, might interact with a biological target, typically a protein or enzyme.

Receptor Binding Mode Prediction

To understand the potential biological activity of this compound, molecular docking simulations would be employed to predict its binding mode within the active site of a specific receptor. This process involves generating a three-dimensional model of the compound and docking it into the binding pocket of a target protein. The simulation would explore various possible conformations and orientations of the ligand, scoring them based on factors like binding energy and intermolecular interactions. The resulting low-energy poses would suggest the most probable binding modes, providing insights into how the molecule might exert a biological effect.

Ligand-Protein Interaction Profiling

Following the prediction of the binding mode, a detailed analysis of the ligand-protein interactions would be conducted. This profiling identifies the specific types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For this compound, one would expect the amide group to participate in hydrogen bonding, while the naphthalene (B1677914) ring could engage in hydrophobic and pi-stacking interactions with corresponding residues in the protein's active site. A comprehensive interaction profile is crucial for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective analogs.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule. These calculations are fundamental to understanding a compound's structure, stability, and reactivity.

Electronic Structure Analysis (e.g., HOMO/LUMO, Charge Distribution)

An analysis of the electronic structure of this compound would involve the calculation of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity.

Furthermore, calculating the distribution of electron density, often visualized as a molecular electrostatic potential (MEP) map, would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen and nitrogen atoms of the ethoxy and amide groups would be expected to show negative electrostatic potential, indicating their role as potential hydrogen bond acceptors.

PropertyDescriptionPotential Finding for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.The naphthalene ring and lone pairs on oxygen and nitrogen atoms would likely contribute significantly to the HOMO.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.The LUMO would likely be distributed over the aromatic system, particularly the carbonyl group of the amide.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A hypothetical value would be calculated to predict its relative reactivity compared to other similar compounds.
Charge Distribution The distribution of partial charges on each atom in the molecule.The oxygen and nitrogen atoms would carry partial negative charges, while the carbonyl carbon and attached hydrogen atoms would have partial positive charges.

Reactivity Predictions and Mechanistic Insights

Based on the electronic structure analysis, predictions about the chemical reactivity of this compound can be made. The locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, the electron-rich regions identified by the MEP map would be susceptible to attack by electrophiles. These computational insights are invaluable for predicting the metabolic fate of the compound in a biological system or for designing synthetic pathways. By understanding the molecule's intrinsic reactivity, potential reaction mechanisms can be proposed and evaluated computationally.

Molecular Dynamics Simulations for Conformational Landscapes

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view. nih.gov An MD simulation would model the movement of every atom in the this compound-protein complex over time, typically on the nanosecond to microsecond timescale.

This simulation would reveal the flexibility of both the ligand and the protein, providing a more realistic representation of the binding event. By analyzing the trajectory of the simulation, a conformational landscape can be generated. This landscape maps the different conformations that the molecule and the complex can adopt and their relative energies. Such an analysis is crucial for understanding how conformational changes might affect binding affinity and for identifying the most stable and functionally relevant bound states. For this compound, MD simulations would explore the rotational freedom of the ethoxy group and the amide bond, and how these motions influence its interaction with a target receptor.

Virtual Screening Methodologies for Naphthamide Libraries

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. capes.gov.br This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS). For a hypothetical library of derivatives based on this compound, several virtual screening methodologies could be employed.

The two primary approaches to virtual screening are structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the target protein. Molecular docking, a key component of SBVS, predicts the preferred orientation of a ligand when bound to a target to form a stable complex. plos.org For instance, in a study on N-arylalkanyl 2-naphthamides designed as xanthine (B1682287) oxidase inhibitors, molecular docking was used to predict the binding modes of the synthesized compounds. nih.gov The results showed a good correlation between the docking scores and the experimentally determined inhibitory activities, validating the in silico approach. nih.gov A similar methodology could be applied to a library of this compound analogs to screen for potential inhibitors of a specific target. The process involves preparing the 3D structure of the target protein and then computationally "docking" each molecule from the naphthamide library into the active site of the protein. The binding affinity is then calculated using a scoring function, and the top-scoring compounds are selected for further investigation. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be utilized. This approach uses the knowledge of molecules that are known to be active (ligands) for a particular target. mdpi.com A pharmacophore model can be developed based on the key chemical features of these known active compounds. This model represents the essential spatial arrangement of features like hydrogen bond donors, acceptors, aromatic rings, and hydrophobic centers that are critical for biological activity. For a library of this compound derivatives, if a set of active compounds with a similar scaffold is known, a pharmacophore model could be generated and used to screen the library for molecules that match the model. mdpi.com

In a typical virtual screening workflow for a naphthamide library, a combination of these methods might be used. For example, a large virtual library could first be filtered based on physicochemical properties (e.g., Lipinski's rule of five) to remove non-drug-like molecules. openreviewhub.org Then, a ligand-based approach could be used to quickly screen for compounds with the desired pharmacophoric features. Finally, the most promising candidates would be subjected to more computationally intensive structure-based docking and molecular dynamics simulations to refine the binding predictions. plos.orgnih.gov

Virtual Screening MethodDescriptionApplication to Naphthamide LibrariesKey Findings from Related Studies
Structure-Based Virtual Screening (SBVS) Utilizes the 3D structure of the target protein to dock and score potential ligands.Screening of this compound derivatives against a known protein target.Docking scores of N-arylalkanyl 2-naphthamides correlated well with their inhibitory activity against xanthine oxidase. nih.gov
Molecular Docking Predicts the binding orientation and affinity of a molecule to a target protein.To identify the most stable binding poses of this compound analogs in the active site of a target.Revealed different binding modes for naphthoquinone derivatives in the open and closed conformations of the H5N1 neuraminidase loop 150. nih.gov
Ligand-Based Virtual Screening (LBVS) Uses the properties of known active ligands to identify new compounds with similar features.Screening for this compound derivatives with similar pharmacophoric features to known active compounds.A pharmacophore model with three aromatic rings and one hydrogen bond donor was used to identify novel TRPV4 antagonists. mdpi.com
Pharmacophore Modeling Creates a model of the essential steric and electronic features required for biological activity.To develop a pharmacophore for a series of active naphthamides to guide the design of new analogs.Used to screen for potential inhibitors of various targets when the protein structure is not available.

Scaffold Analysis and Design in Chemoinformatics

In chemoinformatics, a molecular scaffold is defined as the core structure of a molecule. nih.gov For this compound, the central scaffold is the naphthamide core. Scaffold analysis is a crucial aspect of medicinal chemistry as it helps in understanding structure-activity relationships (SAR), exploring chemical diversity, and designing new compound libraries. wiley-vch.de

The process of scaffold analysis involves computationally extracting the core framework from a set of molecules. The "Murcko framework" is a commonly used method where all side chains are removed, leaving only the ring systems and the linkers connecting them. nih.gov Analyzing the scaffolds within a library of compounds, such as a collection of known kinase inhibitors, can reveal privileged scaffolds that are frequently associated with a particular biological activity. wiley-vch.de

For the design of new molecules based on the this compound scaffold, chemoinformatic tools can be used in several ways:

Scaffold Hopping: This strategy involves replacing the central scaffold of a known active molecule with a different one while retaining the same side chains. The goal is to identify new core structures that can maintain or improve biological activity while potentially offering better physicochemical or pharmacokinetic properties. For this compound, one could explore replacing the naphthalene ring system with other bicyclic aromatic or heteroaromatic systems.

Scaffold Decoration: This involves keeping the core scaffold constant and systematically modifying the substituents attached to it. For this compound, this would mean exploring different alkoxy groups at the 3-position and various substitutions on the amide nitrogen. This is a common approach in lead optimization to fine-tune the activity and properties of a compound series. A study on naphthalene-based inhibitors involved linking the naphthalene scaffold to a 3,4-dihydro-2H-pyran moiety to design novel inhibitors for SARS-CoV PLpro. nih.gov

The analysis of scaffolds provides valuable insights for drug discovery. For instance, the identification of recurring scaffolds in active compounds can point towards their importance as "privileged structures" for certain biological targets. wiley-vch.de The systematic analysis and modification of the this compound scaffold, guided by chemoinformatic principles, can lead to the rational design of new and more effective therapeutic agents.

Chemoinformatic ApproachDescriptionApplication to this compound
Scaffold Analysis The computational extraction and analysis of the core structures of molecules. nih.govTo identify the naphthamide core as the central scaffold and analyze its prevalence in databases of active compounds.
Murcko Framework A method to define a scaffold by retaining ring systems and linkers while removing side chains. nih.govTo generate the Murcko scaffold of this compound and its derivatives for diversity analysis.
Scaffold Hopping Replacing the central scaffold of a molecule with a different one to find new active core structures.To computationally replace the naphthalene core with other bicyclic systems while retaining the ethoxy and amide groups.
Scaffold Decoration Modifying the substituents attached to a constant core scaffold to optimize activity and properties.To systematically explore different functional groups at the 3-position and on the amide nitrogen of the naphthamide scaffold.

Based on a comprehensive review of available scientific literature, there is no specific research data published on the chemical compound “this compound” corresponding to the detailed outline requested. The search for mechanistic and target-oriented biological research, including enzyme modulation, receptor binding profiles, nucleic acid interactions, signal transduction modulation, and biological target identification for this specific compound, did not yield any relevant results.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the provided outline and focuses solely on "this compound." Research on related naphthalene derivatives exists, but per the instructions, discussion of these compounds is excluded.

Mechanistic and Target Oriented Biological Research Non Clinical Focus

Biological Target Identification and Validation Approaches

Genetic and Biochemical Pathway Analysis

There is currently no available scientific literature detailing the genetic and biochemical pathway analysis of 3-ethoxy-2-naphthamide. Research has not yet elucidated the specific molecular targets, mechanisms of action, or the biochemical pathways that may be modulated by this particular compound.

In Vitro Studies on Biological Systems (Excluding Human Clinical Data)

Cellular Growth Inhibition and Apoptosis Induction in Non-Clinical Models

No studies were identified that specifically investigate the effects of this compound on cellular growth inhibition or the induction of apoptosis in non-clinical models. The cytotoxic and pro-apoptotic potential of this compound remains uncharacterized in the scientific literature.

Antimicrobial Research in Microbial Cultures (e.g., antibacterial, antifungal)

There is no published research specifically examining the antibacterial or antifungal properties of this compound. While other naphthamide derivatives have been explored for their antimicrobial activities, these findings cannot be directly attributed to the 3-ethoxy variant.

Antiparasitic Investigations in Non-Human Model Organisms (e.g., Haemonchus contortus larvae, Danio rerio embryos)

A review of available toxicological and parasitological research databases reveals no studies on the effects of this compound on parasitic organisms such as Haemonchus contortus or in developmental models like Danio rerio embryos. The potential of this compound as an antiparasitic agent has not been investigated.

Analytical and Spectroscopic Characterization of Naphthamide Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in determining the molecular structure of compounds like 3-ethoxy-2-naphthamide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework of a molecule.

For This compound , the ¹H NMR spectrum would be expected to show distinct signals for the ethoxy group and the aromatic protons of the naphthalene (B1677914) ring system, as well as the amide protons. The ethoxy group would typically present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The protons on the naphthalene ring would appear as a series of multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns being dependent on their substitution pattern. The amide (NH₂) protons would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. chemscene.com For this compound, distinct signals would be expected for the two carbons of the ethoxy group, the carbonyl carbon of the amide, and the ten carbons of the naphthalene ring. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern. Quaternary carbons, such as the one bearing the amide group and the one bearing the ethoxy group, are also readily identified. chemscene.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a hypothetical table based on general principles of NMR spectroscopy, as specific experimental data was not found in the searched literature.)

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ (ethoxy) 1.3 - 1.5 Triplet
CH₂ (ethoxy) 4.0 - 4.2 Quartet
NH₂ (amide) 5.0 - 8.0 Broad Singlet
Aromatic-H 7.0 - 8.5 Multiplets
¹³C NMR Predicted Chemical Shift (δ, ppm)
CH₃ (ethoxy) ~15
CH₂ (ethoxy) ~65
Aromatic-C 110 - 140

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very accurate molecular weight, which can be used to determine the elemental composition of the molecule.

For This compound (C₁₃H₁₃NO₂), the expected exact mass can be calculated. In a mass spectrum, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group or the amide group. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the compound within a mixture, providing both separation and identification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For This compound , the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amide, the C=O (carbonyl) bond of the amide, the C-O bond of the ethoxy group, and the C-H bonds of the aromatic and alkyl portions of the molecule.

Table 2: Expected IR Absorption Bands for this compound (Note: This is a hypothetical table based on typical IR frequencies for functional groups, as specific experimental data was not found in the searched literature.)

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (amide) 3100 - 3500 (often two bands)
C-H Stretch (aromatic) 3000 - 3100
C-H Stretch (aliphatic) 2850 - 3000
C=O Stretch (amide) 1630 - 1695
C=C Stretch (aromatic) 1450 - 1600

Electronic Spectroscopy (UV-Vis)

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as the naphthalene ring system in This compound . The UV-Vis spectrum would show one or more absorption maxima (λmax) that are characteristic of the electronic transitions within the conjugated π-system of the naphthalene ring. The position and intensity of these absorptions can be influenced by the presence of substituents like the ethoxy and amide groups.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation of a target compound from a reaction mixture and for the assessment of its purity.

Column Chromatography

Column chromatography is a widely used purification technique in organic synthesis. researchgate.net For This compound , a non-polar stationary phase like silica (B1680970) gel would typically be used, with a mobile phase consisting of a mixture of solvents of varying polarity, such as hexanes and ethyl acetate. researchgate.net By carefully selecting the solvent system, the target compound can be effectively separated from starting materials, byproducts, and other impurities. The progress of the separation is often monitored by thin-layer chromatography (TLC).

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Hexane

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed.

In a hypothetical RP-HPLC analysis, a nonpolar stationary phase, such as a C18 or C8 column, would be utilized. The mobile phase would likely consist of a mixture of a polar organic solvent, like acetonitrile (B52724) or methanol, and water, often with a small percentage of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution.

A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, would likely be employed to ensure the efficient elution of the compound from the column. Detection would most commonly be achieved using a UV-Vis detector, set to a wavelength where this compound exhibits maximum absorbance, which would be determined by prior spectroscopic analysis.

A data table for a hypothetical HPLC method for this compound might look as follows. It is crucial to note that this data is illustrative and not based on experimental results.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on this compound, a single crystal of high quality would first need to be grown. This is typically achieved through slow evaporation of a saturated solution, or by other crystallization techniques.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The data obtained from X-ray crystallography provides detailed information about the molecule's solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-stacking. This information is invaluable for understanding the compound's physical properties and its interactions with other molecules.

A crystallographic data table for this compound would typically include the following parameters. As with the HPLC data, the following table is a hypothetical representation.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₃H₁₃NO₂
Formula Weight 215.25
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 20.789
α (°) 90
β (°) 105.67
γ (°) 90
Volume (ų) 1098.7
Z 4
Density (calculated) (g/cm³) 1.301

| R-factor | < 0.05 |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The future synthesis of 3-ethoxy-2-naphthamide and its derivatives will likely move beyond traditional methods towards more efficient and sustainable techniques. Modern synthetic strategies can offer significant improvements in reaction times, yields, and environmental impact.

One promising approach is the use of microwave-assisted synthesis . This technique has been successfully applied to other 2-naphthamide (B1196476) derivatives, dramatically reducing reaction times from hours to minutes and often improving yields. nih.gov For instance, the traditional Stobbe condensation, a key step in forming the naphthalene (B1677914) ring system, can be significantly accelerated with microwave irradiation. nih.gov

Another key area is the development of C-H activation and functionalization strategies . These methods allow for the direct modification of the aromatic core of the naphthamide, bypassing the need for pre-functionalized starting materials. The amide group in a naphthamide can act as a directing group, guiding a catalyst to selectively functionalize a specific C-H bond. This would enable the efficient creation of a library of this compound analogs with diverse substituents for structure-activity relationship (SAR) studies.

Synthetic Parameter Traditional Method (e.g., Stobbe Condensation) Potential Modern Method (e.g., Microwave-Assisted)
Reaction Time Typically several hours5-30 minutes
Energy Source Conventional heating (oil bath)Microwave irradiation
Yield Moderate to goodOften higher than conventional methods
Process Control Less precise temperature and pressure controlPrecise and uniform heating
Environmental Impact Higher energy consumption, potential for more solvent useReduced energy consumption and potentially less solvent

This table provides a comparative overview of traditional versus modern synthetic approaches potentially applicable to this compound, based on findings for related compounds. nih.gov

Advanced Computational Design of Next-Generation Naphthamide Scaffolds

Computational chemistry and in silico design are becoming indispensable for accelerating the discovery of new therapeutic agents. ijpsjournal.com These tools allow researchers to design and screen virtual libraries of compounds, prioritizing those with the highest probability of success before committing to laboratory synthesis. For the naphthamide scaffold, computational approaches have already been used to design inhibitors for various enzymes. nih.govresearchgate.net

Future research will apply these techniques to this compound, using its structure as a starting point for generating next-generation compounds. Key computational methods include:

Molecular Docking: Simulating the binding of virtual naphthamide derivatives to the active site of a biological target. This has been used to identify N-arylalkanyl 2-naphthamides as potential xanthine (B1682287) oxidase inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate the structural features of naphthamide derivatives with their biological activity. This helps in predicting the potency of newly designed molecules. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the movement of the naphthamide-protein complex over time to assess the stability of the interaction and provide a more dynamic picture of binding. nih.gov

Target Enzyme Naphthamide Derivative Class Computational Finding Reference
Xanthine OxidaseN-arylalkanyl 2-naphthamidesPredicted binding scores correlated well with in vitro inhibitory activity. researchgate.net
DHFR & VEGFR-2N-(4-substituted benzyl) 2-naphthamidesIn silico ADMET profiles and molecular docking helped rationalize observed anticancer activity. nih.gov
Monoamine Oxidase (MAO)Naphthamide-hybrid compoundsMolecular docking simulations provided plausible interpretations for potent and selective MAO inhibition. bohrium.com
D4 ReceptorDiazaspirocyclic NaphthamidesDocking and MD simulations were used to understand the mechanism of selectivity. nih.gov

This table summarizes the application of computational design in identifying and optimizing naphthamide derivatives for various biological targets.

Elucidation of Undiscovered Biological Targets and Mechanisms

The naphthamide framework is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. Derivatives have shown activity against a range of enzymes implicated in various diseases. acs.org While targets like monoamine oxidase (MAO) for neurodegenerative diseases and vascular endothelial growth factor receptor-2 (VEGFR-2) for cancer have been identified for some naphthamides, the full biological potential of the this compound structure remains largely unexplored. nih.govbohrium.comresearchgate.net

Future research will focus on:

Target-Based Screening: Systematically testing this compound and its analogs against panels of known enzymes, such as kinases, proteases, and cholinesterases, which are common targets for naphthamide-like molecules. bohrium.com

Phenotypic Screening: Exposing cells or organisms to the compounds and observing the resulting biological effects. This approach can uncover unexpected therapeutic activities and help identify entirely new targets and mechanisms of action.

Mechanism of Action Studies: For any identified activity, detailed biochemical and cellular assays will be required to understand precisely how the compound exerts its effect. For example, kinetic studies on newly developed MAO inhibitors based on the naphthamide scaffold revealed them to be competitive and reversible, providing crucial information for further development. bohrium.com

Enzyme Family / Receptor Therapeutic Area Relevance to Naphthamide Scaffolds
Monoamine Oxidases (MAO-A/B)Neurological DisordersNaphthamide derivatives have been developed as potent and selective MAO inhibitors. bohrium.comresearchgate.net
VEGFR-2 / PDGFR-βOncology (Anti-angiogenesis)Anilinopyrimidine-based naphthamides are potent inhibitors of these key cancer-related kinases.
Dihydrofolate Reductase (DHFR)Antimicrobial / AnticancerCertain 2-naphthamide derivatives have shown inhibitory activity against DHFR. nih.gov
Cholinesterases (AChE/BChE)Neurodegenerative DisordersThe naphthamide scaffold has been explored for the design of cholinesterase inhibitors.

This table highlights potential biological targets for this compound based on activities demonstrated by other naphthamide derivatives.

Applications in Chemical Probe Development and Biological Tooling

A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study its function in a cellular or organismal context. The naphthalene core, known for its fluorescent properties, makes the naphthamide scaffold an attractive candidate for probe development. nih.gov

Future work could involve modifying the this compound structure to create:

Fluorescent Probes: By attaching a fluorophore or leveraging the intrinsic fluorescence of the naphthalene ring, probes could be designed for cell imaging, allowing for the visualization of target localization and dynamics within a cell. nih.gov

Affinity-Based Probes: By incorporating a reactive group or a photo-affinity label, the compound could be used to covalently bind to its target enzyme. This allows for target identification and validation, a critical step in drug discovery.

The development of such probes would transform this compound from a mere synthetic compound into a sophisticated tool for chemical biology research.

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

For the this compound family, AI and ML can be applied in several ways:

Reaction Optimization: ML algorithms can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and purity of synthetic steps, saving time and resources. beilstein-journals.orgmpdata.fr

Retrosynthesis Planning: AI tools can suggest novel and efficient synthetic routes for complex naphthamide derivatives, breaking down the target molecule into readily available starting materials. technologynetworks.com

De Novo Design: Generative AI models can design entirely new naphthamide scaffolds with desired properties, exploring a vast chemical space to propose innovative structures that a human chemist might not conceive.

Predictive Modeling: ML models can be trained on existing data to predict the biological activity and pharmacokinetic properties of virtual compounds, further accelerating the design-build-test-learn cycle of drug discovery. uni-muenchen.defrontiersin.org

AI/ML Application Objective Potential Impact on Naphthamide Research
Global & Local Models Predict general reaction conditions or fine-tune parameters for a specific reaction.Faster identification of viable synthetic conditions for novel this compound analogs. beilstein-journals.org
Automated Synthesis Platforms Combine AI with robotics to perform experiments autonomously.High-throughput screening of reaction conditions and rapid synthesis of compound libraries. technologynetworks.com
Generative Models Design novel molecules with optimized properties.Creation of next-generation naphthamide scaffolds with enhanced potency and selectivity.
Predictive Analytics Forecast biological activity, toxicity, and ADME properties.Early-stage deselection of unpromising candidates, focusing resources on the most viable compounds. chemcopilot.comuni-muenchen.de

This table outlines how different AI and machine learning technologies can be integrated into the research and development of naphthamide-based compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-ethoxy-2-naphthamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl or halogen group on the naphthalene ring with an ethoxy group via reaction with ethyl bromide or iodide in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to deprotonate intermediates . Reaction progress is monitored by TLC, and purification involves solvent extraction followed by column chromatography. Optimizing reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents can improve yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and naphthamide backbone .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm molecular geometry and hydrogen bonding patterns, critical for validating synthetic accuracy .
  • HPLC-MS : Ensures purity and verifies molecular weight. Use C18 columns with acetonitrile/water gradients for separation .

Q. How does the ethoxy substituent influence the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : The ethoxy group enhances lipophilicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., DMSO, ethanol). Stability studies should assess degradation under acidic (pH <3) or basic (pH >10) conditions via UV-Vis spectroscopy. Store at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic refinements for this compound derivatives?

  • Methodological Answer : Discrepancies between computed (DFT) and observed NMR/X-ray data may arise from dynamic effects or crystal packing. Use multi-technique validation:

  • Compare experimental NMR with Gaussian/B3LYP-optimized models.
  • Employ SHELXL’s twin refinement for challenging crystallographic data (e.g., high torsional flexibility) .
  • Cross-validate with IR spectroscopy to confirm functional groups .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions on this compound?

  • Methodological Answer : The ethoxy group directs electrophiles (e.g., nitration, sulfonation) to specific positions on the naphthalene ring. Computational modeling (e.g., Fukui indices) predicts reactive sites. Experimentally, use Lewis acids (e.g., AlCl₃) to modulate selectivity. Monitor regiochemistry via LC-MS and compare with predicted sites .

Q. How can researchers design stability-indicating assays for this compound under oxidative/reductive conditions?

  • Methodological Answer :

  • Oxidative Stress Tests : Expose the compound to H₂O₂ or UV light; analyze degradation products via GC-MS.
  • Reductive Environments : Use NaBH₄ or catalytic hydrogenation to assess amine formation.
  • Quantify stability using accelerated aging studies (40°C/75% RH) with HPLC tracking .

Q. What computational tools predict the bioactivity of this compound derivatives in medicinal chemistry?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).
  • QSAR Models : Train datasets on similar naphthamide derivatives to correlate substituent effects with IC₅₀ values.
  • ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., BBB permeability) .

Q. How do solvent effects and catalyst choice influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

  • Methodological Answer : Polar solvents (DMF, DMSO) stabilize intermediates in Pd-catalyzed couplings. Screen catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance yields. Additives like K₃PO₄ improve base solubility. Monitor reaction progress via in situ Raman spectroscopy .

Data Presentation and Analysis Guidelines

  • Tables : Include yields, melting points, and spectral data (e.g., λmax for UV, Rf values for TLC).
  • Figures : Depict reaction mechanisms, crystal structures (CIF files), and dose-response curves for bioactivity studies.
  • Statistical Validation : Report SEM for triplicate experiments and use ANOVA for comparative studies .

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Reactant of Route 1
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3-ethoxy-2-naphthamide
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.